molecular formula C14H8F2 B8126662 4'-Ethynyl-3,4-difluorobiphenyl

4'-Ethynyl-3,4-difluorobiphenyl

Cat. No.: B8126662
M. Wt: 214.21 g/mol
InChI Key: VQYUWOJZLNSKIE-UHFFFAOYSA-N
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Description

4’-Ethynyl-3,4-difluorobiphenyl is an organic compound with the molecular formula C14H8F2. It is a biphenyl derivative characterized by the presence of ethynyl and difluoro substituents on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethynyl-3,4-difluorobiphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 4’-Ethynyl-3,4-difluorobiphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Ethynyl-3,4-difluorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Scientific Research Applications

4’-Ethynyl-3,4-difluorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Ethynyl-3,4-difluorobiphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the difluoro substituents can enhance the compound’s stability and reactivity. These interactions can influence the compound’s binding affinity and selectivity towards various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both groups enhances its reactivity and stability, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-(4-ethynylphenyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYUWOJZLNSKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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